Tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf), also known as TBS triflate, is a synthetic reagent commonly used in organic chemistry for the introduction of tert-butyldimethylsilyl (TBS) protecting groups onto alcohols and phenols []. These protecting groups are crucial for temporary masking of hydroxyl functionalities during organic synthesis, allowing selective modification of other parts of the molecule. TBS-OTf offers advantages over other silylation reagents due to its ease of use and mild reaction conditions [].
The molecule of TBS-OTf consists of three key parts (Figure 1):
This highly electron-withdrawing group stabilizes the negative charge on the leaving oxygen atom, making TBS-OTf a good electrophilic silylating agent [].
The central silicon atom acts as a Lewis acid, accepting the lone pair of electrons from the hydroxyl group during the silylation reaction [].
This bulky group provides steric hindrance and helps prevent unwanted side reactions during further manipulations of the molecule [].
(CH3)3CSiCl2 + 2 HOTf → (CH3)3CSi(OTf)2 + 2 HCl
TBS-OTf reacts with alcohols and phenols to introduce the TBS protecting group (Eqn 1) []. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl oxygen attacks the silicon atom of TBS-OTf, displacing the leaving OTf group.
The TBS group can be removed using various reagents depending on the desired reaction conditions. Common methods include treatment with tetra-n-butylammonium fluoride (TBAF) in a polar solvent or acidic conditions using acetic acid or trifluoroacetic acid [].
TBS-OTf does not have a specific biological mechanism of action. It functions as a chemical reagent in organic synthesis.
Flammable;Corrosive;Irritant